molecular formula C28H28FeNOP B14788003 (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene

(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene

Cat. No.: B14788003
M. Wt: 481.3 g/mol
InChI Key: FELCHLOAEMNOQM-UHFFFAOYSA-N
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Description

(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE is a chiral phosphine ligand known for its application in enantioselective synthesis. This compound is characterized by its unique structure, which includes a ferrocene backbone and an oxazoline ring, making it highly valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE typically involves the following steps:

    Formation of the Oxazoline Ring: The oxazoline ring is synthesized through the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a series of coupling reactions, often involving organometallic reagents.

    Introduction of the Diphenylphosphine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The oxazoline ring and the diphenylphosphine group play crucial roles in stabilizing these complexes and enhancing their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
  • ®-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
  • (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE

Uniqueness

What sets (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE apart from similar compounds is its high enantioselectivity and stability in catalytic processes. The specific configuration of the oxazoline ring and the ferrocene backbone contributes to its superior performance in asymmetric synthesis .

Properties

Molecular Formula

C28H28FeNOP

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;

InChI Key

FELCHLOAEMNOQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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